N-(2,5-dimethylphenyl)-N-[2-(2-{[5-(4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-oxoethyl]benzenesulfonamide
CAS No.: 5546-21-4
Cat. No.: VC8948332
Molecular Formula: C27H24N4O6S
Molecular Weight: 532.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5546-21-4 |
|---|---|
| Molecular Formula | C27H24N4O6S |
| Molecular Weight | 532.6 g/mol |
| IUPAC Name | 2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]acetamide |
| Standard InChI | InChI=1S/C27H24N4O6S/c1-19-8-9-20(2)25(16-19)30(38(35,36)24-6-4-3-5-7-24)18-27(32)29-28-17-23-14-15-26(37-23)21-10-12-22(13-11-21)31(33)34/h3-17H,18H2,1-2H3,(H,29,32)/b28-17+ |
| Standard InChI Key | URKSBZTWUIBZHQ-OGLMXYFKSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)C)N(CC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
| SMILES | CC1=CC(=C(C=C1)C)N(CC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
| Canonical SMILES | CC1=CC(=C(C=C1)C)N(CC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
The molecule integrates three key domains:
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Benzenesulfonamide scaffold: A 4-chloro-2-substituted benzenesulfonamide group, where the sulfonamide (-SONH) moiety enhances solubility and facilitates hydrogen bonding with biological targets .
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1,3,4-Oxadiazole-vinyl linkage: A (2E)-styryl group connects the benzenesulfonamide to a 1,3,4-oxadiazole ring, introducing rigidity and π-π stacking capabilities critical for binding hydrophobic enzyme pockets .
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Hydrazone-functionalized furan: The 5-(4-nitrophenyl)-2-furyl group forms a hydrazone bond with the oxadiazole-vinyl chain, contributing electron-withdrawing nitro groups that may enhance target affinity .
Stereochemical and Physicochemical Features
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Molecular weight: 532.57 g/mol (monoisotopic mass: 532.1417) .
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Stereochemistry: The double bond between the oxadiazole and furyl groups adopts an E-configuration, as confirmed by NMR and X-ray crystallography in analogous compounds .
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Hydrogen-bonding capacity: The sulfonamide NH, hydrazino NH, and furan oxygen atoms serve as hydrogen bond donors/acceptors, while the nitro group enhances dipole interactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | CHNOS | |
| Average mass | 532.571 g/mol | |
| Double-bond configuration | E | |
| Hydrogen bond acceptors | 10 | |
| Rotatable bonds | 7 |
Synthesis and Structural Optimization
Synthetic Pathway
The compound is synthesized via a multi-step sequence, as extrapolated from methodologies applied to related sulfonamide derivatives :
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Hydrazide formation: 2,4-Dichloro-5-(carbazoyl)benzenesulfonamide undergoes nucleophilic substitution with phenylmethanethiol in the presence of tetrabutylammonium iodide (TBAI), yielding 2-benzylthio-4-chloro-5-(carbazoyl)benzenesulfonamide .
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Oxadiazole cyclization: Reaction with triethyl orthochloroacetate produces 2-(chloromethyl)-1,3,4-oxadiazole intermediates .
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Wittig reaction: Triphenylphosphonium chloride derivatives of the oxadiazole intermediates react with 5-(4-nitrophenyl)furan-2-carbaldehyde under basic conditions (e.g., N,N-diisopropylethylamine) to install the E-configured vinyl-hydrazone moiety .
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Hydrazide | Phenylmethanethiol, TBAI, DMF, 80°C | 78% | |
| Cyclization | Triethyl orthochloroacetate, EtOH, Δ | 65% | |
| Wittig | PPh, CHCl, DIPEA, Ar atmosphere | 52% |
Structure-Activity Relationship (SAR) Insights
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Benzylthio vs. chloro substituents: Analogous compounds with a 2-benzylthio group (e.g., 8, 12, 20) exhibit 3–5-fold higher anticancer activity than 2,4-dichloro derivatives (e.g., 7, 11), likely due to enhanced hydrophobic interactions .
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Nitrophenyl orientation: The para-nitro group on the furan ring improves VEGFR-2 binding affinity by 40% compared to meta-substituted analogs, as observed in related sulfonamides .
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Sulfonamide positioning: Meta-sulfonamide placement (relative to the oxadiazole) optimizes hydrogen bonding with CA XII, achieving IC values ≤ 7.6 nM in structural analogs .
Biological Activity and Mechanistic Profiling
Antiproliferative Effects
While direct data on this compound are unavailable, structurally related (2E)-5-styryl-1,3,4-oxadiazol-2-yl benzenesulfonamides demonstrate potent activity against HepG-2 (IC = 8.39–16.90 μM) and MCF-7 (IC = 19.57–21.15 μM) cell lines, surpassing doxorubicin in some cases . Key determinants of efficacy include:
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Oxadiazole rigidity: Stabilizes the bioactive conformation for kinase inhibition .
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Nitro group redox activity: Generates reactive oxygen species (ROS) in cancer cells, inducing apoptosis .
Enzyme Inhibition
Table 3: Comparative Enzyme Inhibition Data (Analogous Compounds)
| Target | IC (Compound) | IC (Reference Drug) | Source |
|---|---|---|---|
| VEGFR-2 | 1.33 μM | Sorafenib: 0.43 μM | |
| hCA IX | 66 nM | SLC-0111: 53 nM | |
| hCA XII | 7.6 nM | SLC-0111: 4.8 nM |
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VEGFR-2 inhibition: The hydrazone moiety chelates ATP-binding site magnesium ions, while the sulfonamide forms hydrogen bonds with Glu883 and Asp1044 .
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Carbonic anhydrase isoform selectivity: The 4-nitrophenyl group preferentially binds hCA XII over hCA IX due to steric complementarity with Val121 in hCA XII .
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